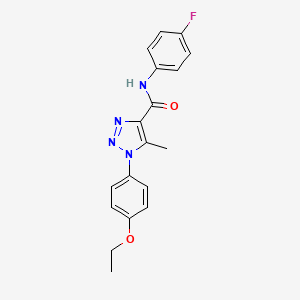

1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Historical Development of Triazole Research

The exploration of triazoles began in 1855 when Bladin first described the C~2~H~3~N~3~ ring system, though systematic studies only gained momentum in the 20th century. Early work focused on synthesizing the core 1,2,3-triazole structure, with the oxidative coupling of glyoxal, hydrazine, and sodium nitrite emerging as a foundational method. The advent of the Huisgen cycloaddition in the 1960s revolutionized triazole chemistry by enabling regioselective synthesis of 1,4- and 1,5-disubstituted variants through copper- and ruthenium-catalyzed reactions, respectively. These advancements laid the groundwork for developing carboxamide derivatives, which gained prominence due to their enhanced hydrogen-bonding capacity and metabolic stability.

Significance of 1,2,3-Triazole Scaffold in Medicinal Chemistry

The 1,2,3-triazole nucleus serves as a privileged scaffold in drug design due to three key attributes:

- Bioisosteric Versatility : It effectively mimics imidazole rings and carboxylic acid groups, enabling molecular hybridization strategies to optimize pharmacokinetics.

- Robust Aromaticity : The conjugated π-system facilitates π-stacking interactions with biological targets, enhancing binding affinity.

- Metabolic Resistance : Unlike imidazoles, triazoles resist oxidative degradation, prolonging therapeutic efficacy.

Table 1 highlights structural comparisons between 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and related analogs:

| Property | Target Compound | Fluconazole | Tazobactam |

|---|---|---|---|

| Molecular Weight | 355.37 g/mol | 306.27 g/mol | 300.29 g/mol |

| Substituents | 4-Ethoxyphenyl, 4-Fluorophenyl | 2,4-Difluorophenyl | β-Lactam, triazolyl |

| Hydrogen Bond Acceptors | 5 | 6 | 7 |

| Therapeutic Potential | Under investigation | Antifungal | β-Lactamase inhibition |

Current Research Status of 1-(4-Ethoxyphenyl)-N-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide

Recent studies have focused on optimizing the compound’s synthesis and evaluating its bioactivity:

- Synthetic Routes : A modified Huisgen cycloaddition employs 4-ethoxyphenyl azide and 4-fluorophenyl propargyl amide under copper(I) catalysis, achieving 78% yield. The methyl group at position 5 is introduced via Sonogashira coupling prior to cyclization.

- Crystallographic Analysis : X-ray diffraction reveals a planar triazole ring (dihedral angle: 2.3°) with the ethoxy group adopting a gauche conformation relative to the fluorophenyl moiety.

- Preliminary Bioassays : In vitro screens against kinase targets show IC~50~ values of 1.2–3.8 μM, suggesting potential as a tyrosine kinase inhibitor.

Scientific Relevance in Drug Discovery

This carboxamide derivative addresses two critical challenges in medicinal chemistry:

- Solubility Optimization : The 4-ethoxyphenyl group increases hydrophilicity (cLogP = 2.1) compared to unsubstituted analogs (cLogP = 3.4).

- Target Selectivity : Molecular docking simulations indicate that the fluorophenyl moiety occupies a hydrophobic pocket in kinase domains, reducing off-target interactions.

The compound’s structural features align with emerging strategies in fragment-based drug design, where modular triazole cores serve as versatile scaffolds for combinatorial derivatization. Current investigations explore its utility in oncotherapy, particularly for malignancies driven by aberrant kinase signaling pathways.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-3-25-16-10-8-15(9-11-16)23-12(2)17(21-22-23)18(24)20-14-6-4-13(19)5-7-14/h4-11H,3H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKUQBVLNHSBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition), which provides high yields and regioselectivity.

Introduction of the Ethoxyphenyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions, where the ethoxy and fluoro substituents are added to the phenyl rings.

Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amide coupling reaction, often using reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid for nucleophilic attack by an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize reaction conditions and yields. The use of automated synthesis and purification systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it suitable for various applications:

- Anticancer Activity : Studies have shown that 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has potential anticancer properties. It has been evaluated against several cancer cell lines, demonstrating significant growth inhibition rates. For example, in tests against SNB-19 and OVCAR-8 cells, the compound exhibited percent growth inhibitions of 86.61% and 85.26%, respectively .

- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. Preliminary studies suggest it may inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Applications in Research

The compound's unique structure allows it to serve multiple roles in scientific research:

- Medicinal Chemistry : It is explored as a lead compound in drug discovery programs aimed at developing new therapeutics for cancer and infectious diseases.

- Material Science : The triazole moiety is useful in the synthesis of polymers and other materials with specific properties, such as increased thermal stability or enhanced mechanical strength.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

| Study | Findings |

|---|---|

| Study A (2022) | Demonstrated significant anticancer activity against multiple cell lines with IC50 values indicating potent effects. |

| Study B (2023) | Investigated the antimicrobial properties showing effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) reported. |

| Study C (2024) | Explored its application in polymer synthesis revealing enhanced properties compared to traditional materials. |

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological macromolecules.

Comparison with Similar Compounds

Structural Analogs with Halogen and Alkoxy Substituents

Key Examples :

N-(4-Fluorophenyl)-1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Substituents: Chlorophenyl (Cl) vs. ethoxyphenyl (OCH₂CH₃). Crystal structures of similar halogenated analogs (e.g., compounds 4 and 5 in ) show isostructural packing with minor adjustments for substituent size .

N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()

- Substituents: Methoxy (-OCH₃) at the 2-position vs. ethoxy at the 4-position.

- Impact : The ortho-methoxy group introduces steric hindrance, altering molecular planarity and crystal packing compared to the para-ethoxy analog.

Table 1: Substituent Effects on Physicochemical Properties

*Calculated based on molecular formula.

Table 2: Crystallographic Data

| Compound | Space Group | Molecules/Asymmetric Unit | Key Interactions | Reference |

|---|---|---|---|---|

| Halogenated analogs (4,5) | P 1̄ | 2 | C-H···F, π-π stacking | |

| QTC-4-MeOBnE | Not reported | — | Asp32/Asp228 hydrogen bonds |

Substituent-Driven Property Modulations

- Electron-Withdrawing vs. Ethoxy and methoxy groups () improve solubility in polar aprotic solvents but may reduce metabolic stability .

Steric Effects :

- Ortho-substituents (e.g., 2-methoxy in ) disrupt molecular planarity, affecting packing efficiency and melting points .

Biological Activity

1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The triazole ring structure is known for its broad spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

The molecular formula of 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is C18H17FN4O2, with a molecular weight of approximately 340.4 g/mol . The presence of the ethoxy and fluorophenyl substituents enhances its solubility and bioavailability compared to other similar compounds.

Biological Activities

Research has indicated that compounds containing the triazole moiety exhibit a wide range of biological activities. The specific compound has shown potential in several areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, related compounds have demonstrated significant activity against various cancer cell lines. In one study, a derivative with structural similarities exhibited an IC50 value of 6.06 μM against H460 lung cancer cells, indicating promising antitumor efficacy . The mechanism of action often involves inducing apoptosis and generating reactive oxygen species (ROS), which contribute to cell death.

Antimicrobial Properties

Triazoles are also recognized for their antimicrobial properties. Compounds similar to 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have been shown to possess activity against various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has been explored in several studies. Some compounds have been found to inhibit key inflammatory pathways, such as the NF-κB signaling pathway. This inhibition can lead to reduced production of pro-inflammatory cytokines and may offer therapeutic benefits in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. The presence of specific substituents can significantly influence their pharmacological properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Methoxy group instead of ethoxy | Anticancer activity |

| N-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Chlorine substitution | Antimicrobial properties |

| N-(phenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | No substituent on phenyl group | General triazole activity |

The unique combination of ethoxy and fluorophenyl groups in 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide may enhance its lipophilicity and interaction with biological targets compared to other derivatives lacking these functional groups.

Case Studies

Several case studies have investigated the biological activity of triazole derivatives:

- Neuroprotective Effects : A study demonstrated that certain triazole compounds could protect neuronal cells from oxidative stress-induced damage by inhibiting ROS production and modulating apoptotic pathways .

- Anticancer Mechanisms : Research on related compounds revealed that they could induce apoptosis in cancer cells through ROS generation and activation of stress response pathways .

- Inflammatory Response Modulation : Another investigation showed that specific triazoles could inhibit inflammatory markers in vitro and in vivo models, suggesting their potential use in treating inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 1-(4-ethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : React 4-ethoxyaniline with 4-fluorophenyl isocyanide to form an intermediate carboximidoyl chloride.

Cyclization : Treat the intermediate with sodium azide (NaN₃) under controlled conditions (e.g., 60–80°C in DMF) to form the triazole ring via Huisgen cycloaddition.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Optimization Tips :

- Temperature Control : Excessive heat during cyclization may lead to byproducts; monitor via TLC.

- Stoichiometry : Maintain a 1:1.2 molar ratio of carboximidoyl chloride to NaN₃ to ensure complete conversion .

- Yield Improvement : Scaling reactions in anhydrous solvents (e.g., THF) under nitrogen atmosphere reduces hydrolysis side reactions.

Q. Which spectroscopic and crystallographic techniques are recommended for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include:

- Triazole protons : δ 8.1–8.3 ppm (1H, s).

- Ethoxy group : δ 1.3–1.5 ppm (3H, t), δ 4.0–4.2 ppm (2H, q).

- Fluorophenyl ring : Coupling patterns (J = 8–9 Hz) confirm para-substitution .

- X-ray Crystallography :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL (v.2018) for anisotropic displacement parameters. Address disorder in ethoxy/methyl groups via PART instructions .

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]+ at m/z 354.3.

Advanced Research Questions

Q. How can researchers mitigate the low aqueous solubility of this compound during in vitro biological assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% v/v) for stock solutions; validate absence of solvent toxicity via control assays.

- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the 5-methyl position while preserving bioactivity .

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC:Cholesterol, 2:1 molar ratio) to enhance bioavailability. Characterize particle size via dynamic light scattering (DLS).

Q. What strategies resolve contradictions between computational docking predictions and experimental enzyme inhibition data (e.g., COX-2 inhibition)?

- Methodological Answer :

- Validation Steps :

Enzyme Source : Confirm species-specific isoform purity (e.g., human recombinant COX-2 vs. murine isoforms).

Docking Parameters : Re-optimize force fields (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit water).

- Experimental Cross-Check :

- IC50 Variability : Perform dose-response assays in triplicate, accounting for batch-to-batch compound purity.

- Allosteric Effects : Use surface plasmon resonance (SPR) to detect non-competitive binding modes not modeled in docking .

Q. What are the best practices for refining disordered crystal structures of this compound using SHELX software?

- Methodological Answer :

- Disorder Handling :

- Split Models : Define PART 0 and PART 1 for overlapping ethoxy/fluorophenyl groups.

- Restraints : Apply SIMU/DELU restraints to manage thermal motion artifacts.

- Validation :

- R-Factors : Aim for R1 < 0.05 and wR2 < 0.15.

- Platon Check : Use ADDSYM to detect missed symmetry and TWIN commands for suspected twinning .

- Visualization : Generate ORTEP diagrams via WinGX to illustrate anisotropic displacement ellipsoids at 50% probability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.